5-Bromo-2-chloro-4-ethoxypyrimidine

Medicinal Chemistry ADME Property-guided Synthesis

Enhance synthetic precision with 5-Bromo-2-chloro-4-ethoxypyrimidine. This building block features an ethoxy group for optimized lipophilicity (LogP ~0.7 > methoxy analog), enabling controlled SAR in drug discovery. Its orthogonal C5-Br and C2-Cl sites allow for sequential palladium-catalyzed couplings, while pre-installed C4-ethoxy ensures regioselectivity. As a high-melting solid (72-74°C), it simplifies handling and purification during scale-up. A reference ¹H NMR spectrum supports immediate QC verification.

Molecular Formula C6H6BrClN2O
Molecular Weight 237.48 g/mol
CAS No. 1289005-72-6
Cat. No. B1445659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-ethoxypyrimidine
CAS1289005-72-6
Molecular FormulaC6H6BrClN2O
Molecular Weight237.48 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC=C1Br)Cl
InChIInChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
InChIKeyJLHYOQWWHLEBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-ethoxypyrimidine (CAS 1289005-72-6) Procurement Specifications and Core Properties


5-Bromo-2-chloro-4-ethoxypyrimidine (CAS: 1289005-72-6) is a heterocyclic organic compound with the molecular formula C6H6BrClN2O and a molecular weight of 237.48 g/mol . It is classified as a tri-substituted pyrimidine, featuring bromine, chlorine, and ethoxy substituents at the 5, 2, and 4 positions, respectively [1]. This specific substitution pattern renders it a highly versatile building block in organic synthesis, particularly for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. Commercially, it is typically supplied as a pale yellow crystalline solid with a standard purity of 95% or higher .

5-Bromo-2-chloro-4-ethoxypyrimidine: Why In-Class Analogs Cannot Be Interchanged


The precise pattern of halogen and alkoxy substituents on the pyrimidine ring dictates not only the compound's reactivity profile in sequential functionalization strategies but also its critical physicochemical properties, such as lipophilicity (LogP) and crystallinity [1]. A simple substitution with a close analog, such as 5-bromo-2-chloro-4-methoxypyrimidine or the dichloro precursor 5-bromo-2,4-dichloropyrimidine, can lead to divergent outcomes in reaction yields, regioselectivity, or downstream product purification [2]. The ethoxy group, in particular, offers a distinct balance of steric bulk and electronic influence compared to a methoxy group, which can affect both the rate of nucleophilic aromatic substitution and the physical properties of advanced intermediates. Therefore, treating these compounds as interchangeable without considering the quantitative differences detailed below can introduce significant variability and failure into synthetic routes [3].

Quantitative Differentiation Guide for 5-Bromo-2-chloro-4-ethoxypyrimidine (CAS 1289005-72-6) Against Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-2-chloro-4-ethoxypyrimidine vs. 5-Bromo-2-chloro-4-methoxypyrimidine

The lipophilicity of a building block directly influences the ADME properties of the final drug candidate. 5-Bromo-2-chloro-4-ethoxypyrimidine exhibits a higher calculated partition coefficient (LogP) compared to its methoxy analog . This difference stems from the increased hydrophobicity of the ethyl group relative to the methyl group, which can be a critical factor in optimizing membrane permeability and metabolic stability in lead optimization programs [1].

Medicinal Chemistry ADME Property-guided Synthesis

Melting Point and Crystallinity: 5-Bromo-2-chloro-4-ethoxypyrimidine vs. 2,4-Dichloro-5-bromopyrimidine

The physical state of a building block significantly impacts its handling and purification workflows. 5-Bromo-2-chloro-4-ethoxypyrimidine is a crystalline solid with a reported melting point of 72-74°C [1]. In contrast, a common precursor or alternative, 2,4-dichloro-5-bromopyrimidine (CAS: 36082-50-5), is frequently described as a low-melting solid or an oil at ambient temperature .

Process Chemistry Purification Handling

Orthogonal Reactivity Profile: Regioselective Functionalization Enabled by Halogen Differentiation

The compound possesses both a bromine and a chlorine atom, which exhibit significantly different reactivities in palladium-catalyzed cross-coupling reactions [1]. This is a class-level advantage for polyhalogenated pyrimidines. Specifically, the bromine atom at the C-5 position is substantially more reactive towards oxidative addition with Pd(0) than the chlorine at C-2 [2]. This reactivity differential allows for the sequential and regioselective installation of two different aryl or heteroaryl groups via consecutive Suzuki-Miyaura couplings, a capability not present in analogs with only one halogen or with identical halogens .

Organic Synthesis Cross-coupling Regioselectivity

Analytical Characterization: Readily Available NMR Reference Data for Quality Control

For procurement and quality assurance, the availability of reliable analytical reference data is critical. A reference 1H NMR spectrum for 5-Bromo-2-chloro-4-ethoxypyrimidine is publicly accessible, providing a direct benchmark for verifying the identity and purity of received material . This reduces the burden on in-house analytical teams to generate and validate a new reference standard from scratch. While many analogs may also have published spectra, the specific chemical shifts for this compound's ethoxy (-OCH2CH3, δ ~4.5 and 1.4 ppm) and unique aromatic proton (δ ~8.3 ppm) offer clear diagnostic signals .

Analytical Chemistry Quality Assurance Procurement

Optimal Scientific and Industrial Applications for 5-Bromo-2-chloro-4-ethoxypyrimidine (1289005-72-6)


Medicinal Chemistry: Lead Optimization via LogP Modulation

When a lead compound series requires a deliberate increase in lipophilicity to improve membrane permeability, 5-bromo-2-chloro-4-ethoxypyrimidine can be incorporated as a core scaffold. As detailed in Section 3, its LogP is approximately 0.7 units higher than its methoxy analog . This allows medicinal chemists to explore a different region of physicochemical space without introducing additional chiral centers or drastically altering the core's topology, thereby enabling a more precise structure-activity relationship (SAR) exploration for properties like cellular potency and metabolic stability [1].

Synthetic Methodology: Sequential Functionalization for Complex Pyrimidines

This compound is a premier building block for synthesizing 2,4,5-trisubstituted pyrimidines. The evidence in Section 3 highlights its orthogonal reactivity: the C-5 bromine atom can undergo a first Suzuki-Miyaura coupling, followed by a second coupling or nucleophilic aromatic substitution at the C-2 chlorine . This sequential functionalization is enabled by the differential reactivity of Br versus Cl. The pre-installed ethoxy group at C-4 eliminates a synthetic step and directs further substitutions, making it more efficient for constructing complex, unsymmetrical drug-like molecules compared to starting from 2,4-dichloro-5-bromopyrimidine, where the second step may lack regioselectivity .

Process Chemistry: Streamlined Development via Crystalline Intermediates

In a scale-up or process chemistry environment, the physical properties of intermediates are critical. The relatively high melting point (72-74°C) of this compound, as shown in Section 3, makes it a solid that is easier to handle, weigh, and potentially purify by recrystallization than its low-melting or oily dichloro analog . This can lead to more robust and reproducible large-scale reactions and facilitates the isolation of intermediates, which is a key consideration in developing a commercially viable synthetic route [1].

Procurement and Analytical Quality Assurance

For procurement and QC departments, the public availability of a 1H NMR reference spectrum, as noted in Section 3, is a significant practical advantage . Upon receipt of the material, the in-house analytical team can rapidly verify the compound's identity against this established benchmark. This minimizes the risk of using an incorrect or degraded compound, which could lead to erroneous research results and wasted resources. This specific evidence supports a lower-risk procurement decision compared to a less well-characterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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